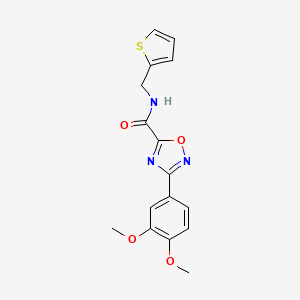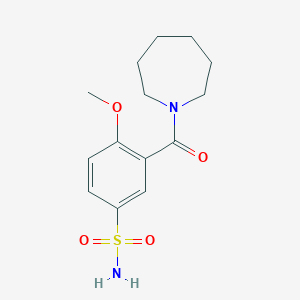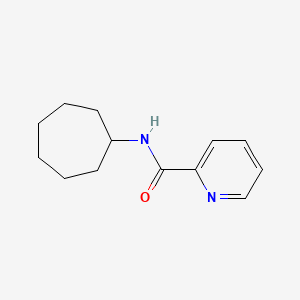
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as DTA-1, is a small molecule that has been extensively studied for its potential therapeutic applications in treating various diseases. DTA-1 is a potent agonist of glucocorticoid-induced tumor necrosis factor receptor (GITR) and has been shown to have immunomodulatory effects.
Mécanisme D'action
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide is a potent agonist of GITR, a member of the tumor necrosis factor receptor superfamily. Activation of GITR by this compound leads to the activation of downstream signaling pathways, resulting in the modulation of immune responses. This compound has been shown to enhance the activity of regulatory T cells, which can suppress autoimmune responses, and to promote the activation of effector T cells, which can enhance anti-tumor responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to enhance anti-tumor immunity, suppress autoimmune responses, and promote the clearance of viral infections. This compound has also been shown to be well-tolerated in animal models and has a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to be stable in solution and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a potent immunomodulatory agent and can have complex effects on the immune system, which can make it difficult to interpret experimental results. In addition, this compound can be expensive to produce, which can limit its availability for some experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other cancer therapies. This compound has been shown to enhance the efficacy of other cancer therapies, and combination therapies may have synergistic effects. Another area of interest is the development of this compound as a treatment for autoimmune diseases. This compound has been shown to have potent immunomodulatory effects and may be effective in treating a range of autoimmune diseases. Finally, there is interest in exploring the antiviral activity of this compound further. This compound has been shown to have activity against several viruses, and further research may identify additional viruses that are susceptible to this compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and infectious diseases. In preclinical studies, this compound has been shown to have potent anti-tumor activity and can enhance the efficacy of other cancer therapies. This compound has also been shown to have immunomodulatory effects and can suppress autoimmune responses in animal models of autoimmune diseases. In addition, this compound has been shown to have antiviral activity against several viruses, including influenza and hepatitis C virus.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-5-10(8-13(12)22-2)14-18-16(23-19-14)15(20)17-9-11-4-3-7-24-11/h3-8H,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEOVYKYUWKIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(benzyloxy)phenyl]-2H-tetrazole](/img/structure/B4425069.png)
![2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4425073.png)
![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4425079.png)
![5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4425087.png)


![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4425112.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4425134.png)
![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)

![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)